molecular formula C11H15F2NO B13307257 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Katalognummer: B13307257
Molekulargewicht: 215.24 g/mol
InChI-Schlüssel: TZTRMYNCMIUODG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is an organic compound with a complex structure that includes an amino group, a dimethylphenyl group, and two fluorine atoms attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable fluorinated ketone to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-(3,4-dimethylphenyl)propanoic acid: Similar structure but lacks the fluorine atoms and hydroxyl group.

    3-Amino-3-(3,4-dimethylphenyl)propan-1-OL: Similar structure but lacks the fluorine atoms.

Uniqueness

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical properties and potential applications. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C11H15F2NO

Molekulargewicht

215.24 g/mol

IUPAC-Name

3-amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-7-3-4-9(5-8(7)2)10(14)11(12,13)6-15/h3-5,10,15H,6,14H2,1-2H3

InChI-Schlüssel

TZTRMYNCMIUODG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C(CO)(F)F)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.